4-Hydroxyquinoline-5,8-dione
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Overview
Description
4-Hydroxyquinoline-5,8-dione is a heterocyclic compound with significant importance in various fields of science and industry. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The structure of this compound consists of a quinoline ring system with hydroxyl and keto groups at positions 4 and 5, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-5,8-dione can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives. This method typically requires the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Another method involves the reaction of quinoline derivatives with appropriate oxidizing agents to introduce the hydroxyl and keto functionalities .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and keto groups, which are reactive sites on the molecule .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Hydroxyquinoline-5,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a valuable compound for developing new therapeutic agents .
Medicine: In medicine, this compound derivatives are explored for their potential use in treating various diseases, including infections and cancer. The compound’s unique structure allows it to target specific biological pathways, making it a promising candidate for drug development .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-5,8-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The hydroxyl and keto groups play a crucial role in these interactions, allowing the compound to bind to target molecules with high affinity .
Comparison with Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various chemical syntheses.
4-Hydroxyquinoline: Similar to 4-Hydroxyquinoline-5,8-dione but lacks the keto group at position 5, resulting in different reactivity and applications.
Uniqueness: The presence of both hydroxyl and keto groups in this compound makes it unique among quinoline derivatives. This combination of functional groups enhances its reactivity and allows for a broader range of chemical and biological applications .
Properties
Molecular Formula |
C9H5NO3 |
---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
1H-quinoline-4,5,8-trione |
InChI |
InChI=1S/C9H5NO3/c11-5-1-2-7(13)9-8(5)6(12)3-4-10-9/h1-4H,(H,10,12) |
InChI Key |
BVKBVZANMOCBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=O)C=CN2 |
Origin of Product |
United States |
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